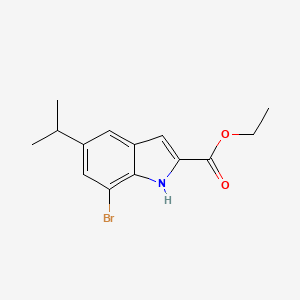
Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate
描述
Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This compound is characterized by the presence of a bromine atom at the 7th position, an isopropyl group at the 5th position, and an ethyl ester group at the 2nd position of the indole ring
作用机制
Target of Action
Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound exerts a range of effects at the molecular and cellular levels.
生化分析
Biochemical Properties
Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate signaling pathways and cellular responses . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical assays.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in inflammatory responses, apoptosis, and cell proliferation . This compound may also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to active sites of enzymes, blocking their activity or altering their conformation to enhance or inhibit their function . Additionally, this compound can interact with transcription factors, influencing the transcription of target genes and thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular impacts. The compound’s stability is crucial for its efficacy in biochemical assays, and any degradation can lead to reduced activity or altered effects . Long-term studies in vitro or in vivo have shown that indole derivatives can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity, organ damage, or disruption of normal physiological processes. Understanding the dosage-dependent effects is essential for optimizing the therapeutic potential of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy, toxicity, and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization, accumulation, and bioavailability . For instance, the compound may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution to target sites.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl pyruvate and 2-bromophenylhydrazine.
Formation of Hydrazone: Ethyl pyruvate reacts with 2-bromophenylhydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization to form the indole ring structure.
Substitution: The isopropyl group is introduced at the 5th position through a substitution reaction.
Esterification: Finally, the carboxylic acid group is esterified to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with different substituents at the 7th position.
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the indole ring.
Hydrolysis: 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid.
科学研究应用
Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate has several applications in scientific research:
相似化合物的比较
Similar Compounds
Uniqueness
Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate is unique due to the presence of the isopropyl group at the 5th position, which can influence its chemical reactivity and biological activity compared to other similar compounds.
属性
IUPAC Name |
ethyl 7-bromo-5-propan-2-yl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-4-18-14(17)12-7-10-5-9(8(2)3)6-11(15)13(10)16-12/h5-8,16H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLBQXPNXVCXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)Br)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101204674 | |
| Record name | Ethyl 7-bromo-5-(1-methylethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881041-20-9 | |
| Record name | Ethyl 7-bromo-5-(1-methylethyl)-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881041-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-bromo-5-(1-methylethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


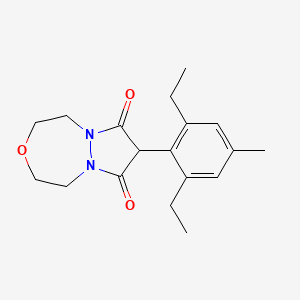
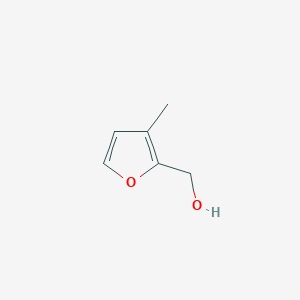

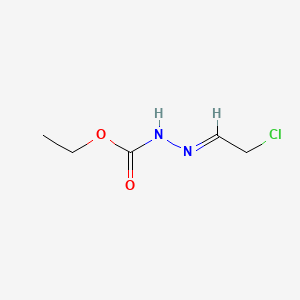
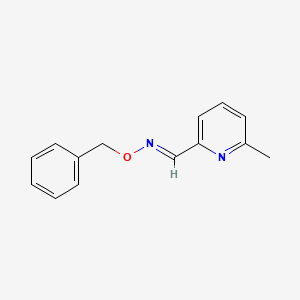
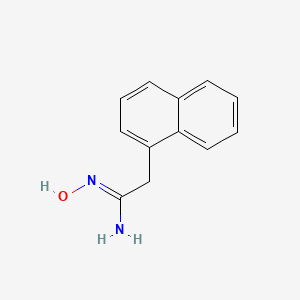
![N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1352842.png)
![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)
![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)
![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)
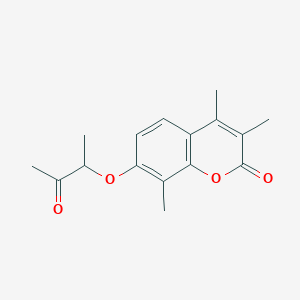
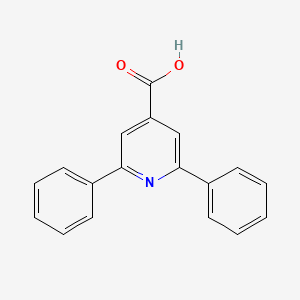
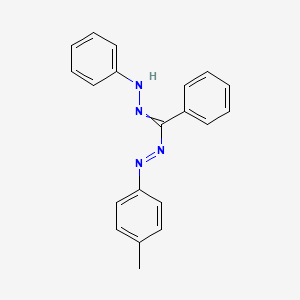
![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)
